molecular formula C18H21FN2O B11502707 Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-

Cat. No.: B11502707
M. Wt: 300.4 g/mol
InChI Key: UEJLXWHHFUUQHB-UHFFFAOYSA-N
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Description

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a fluorophenyl group, dimethyl groups, and a propyl chain, making it a unique derivative of indazol-4-one.

Preparation Methods

The synthesis of Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the fluorophenyl group, dimethyl groups, and the propyl chain. Common reagents used in these reactions include fluorobenzene, alkyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, often using reagents like hydrogen gas or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- has various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The fluorophenyl group and other substituents play a crucial role in binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the positioning and types of substituents, which can affect their chemical and biological properties

Properties

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H21FN2O/c1-4-7-13-17-15(10-18(2,3)11-16(17)22)21(20-13)14-9-6-5-8-12(14)19/h5-6,8-9H,4,7,10-11H2,1-3H3

InChI Key

UEJLXWHHFUUQHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3F

Origin of Product

United States

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